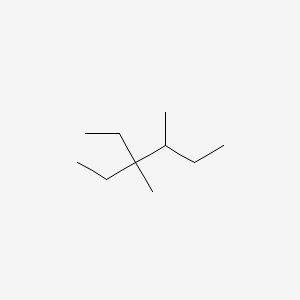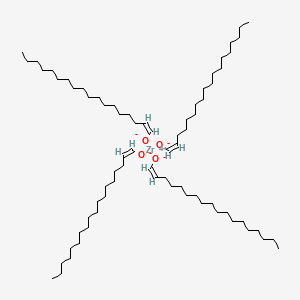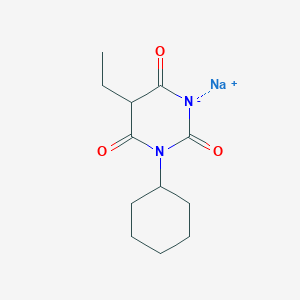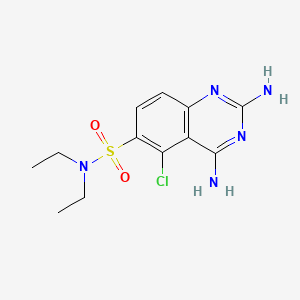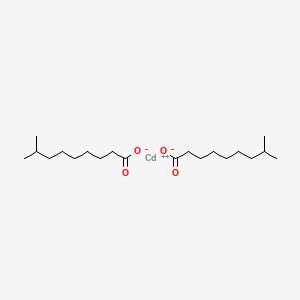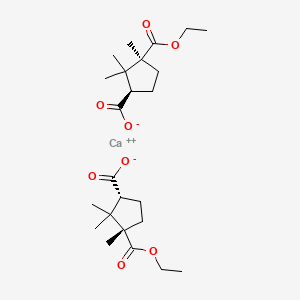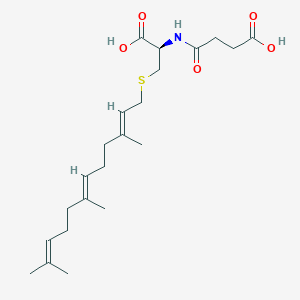
1,3-Thiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazepine is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. It is a member of the thiazepine family, which includes various derivatives with significant biological and pharmacological activities . The structure of this compound consists of a seven-membered ring with one nitrogen and one sulfur atom, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
1,3-Thiazepine can be synthesized through several synthetic routes. One common method involves the cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach is the reaction of Schiff bases with thioglycolic acid, leading to the formation of the thiazepine ring . Industrial production methods often utilize multicomponent reactions, which allow for the efficient synthesis of this compound derivatives in a single step .
Chemical Reactions Analysis
1,3-Thiazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug development.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives .
Scientific Research Applications
1,3-Thiazepine and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Thiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as nitric oxide synthase inhibitors, modulating the production of nitric oxide in biological systems . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
1,3-Thiazepine can be compared with other seven-membered heterocycles, such as:
1,4-Thiazepine: Contains the nitrogen and sulfur atoms at different positions in the ring, leading to distinct chemical and biological properties.
Benzothiazepine: Features a benzene ring fused to the thiazepine ring, enhancing its stability and biological activity.
Oxazepine: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
291-91-8 |
|---|---|
Molecular Formula |
C5H5NS |
Molecular Weight |
111.17 g/mol |
IUPAC Name |
1,3-thiazepine |
InChI |
InChI=1S/C5H5NS/c1-2-4-7-5-6-3-1/h1-5H |
InChI Key |
SIMIXFVGSWZJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


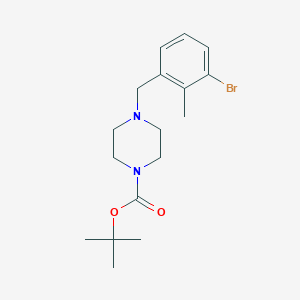

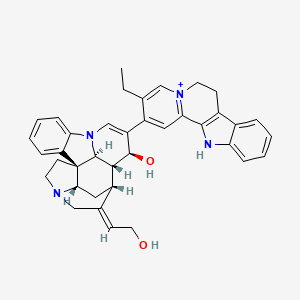
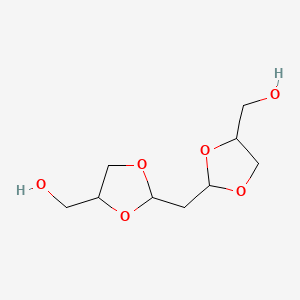
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

